2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one
CAS No.: 361186-71-2
Cat. No.: VC15644752
Molecular Formula: C25H25ClN2O3
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361186-71-2 |
|---|---|
| Molecular Formula | C25H25ClN2O3 |
| Molecular Weight | 436.9 g/mol |
| IUPAC Name | 2-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-3-propyl-1,2-dihydroquinazolin-4-one |
| Standard InChI | InChI=1S/C25H25ClN2O3/c1-3-14-28-24(27-22-7-5-4-6-21(22)25(28)29)17-8-13-23(30-2)18(15-17)16-31-20-11-9-19(26)10-12-20/h4-13,15,24,27H,3,14,16H2,1-2H3 |
| Standard InChI Key | IWMBPZKTIXSHIH-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the dihydroquinazolinone class, characterized by a partially saturated quinazoline core. Its IUPAC name, 2-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-3-propyl-1,2-dihydroquinazolin-4-one, reflects the following structural features:
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A dihydroquinazolin-4-one backbone with a propyl substituent at position 3.
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A 4-chlorophenoxymethyl group attached to position 3 of the phenyl ring.
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A methoxy group at position 4 of the same phenyl ring.
The molecular formula is C25H25ClN2O3, with a molecular weight of 436.9 g/mol. The stereochemistry and electronic distribution are critical for its biological interactions, particularly in enzyme inhibition.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves cyclocondensation reactions between anthranilamide derivatives and aldehydes or electrophiles. Key steps include:
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Formation of the dihydroquinazolinone core via acid-catalyzed cyclization.
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Introduction of the 4-chlorophenoxymethyl group through nucleophilic substitution or Mitsunobu reactions.
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Propyl chain incorporation using alkylation or reductive amination.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are pivotal for structural confirmation. Representative data includes:
| Carbon Position | Chemical Shift (ppm) |
|---|---|
| Quinazoline Core C=O | ~160 |
| Phenolic C-OCH | ~55 |
Mass spectrometry typically reveals a molecular ion peak at m/z 437 ([M+H]). Purity assessments via HPLC show retention times dependent on mobile phase composition, with >95% purity achievable through gradient elution.
Physicochemical Properties
The compound’s logP value (estimated at ~3.2) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . Key properties include:
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Aqueous solubility: ~50 μM at pH 7.4, enhanced by polar substituents .
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Melting point: 180–185°C (decomposition observed above 200°C).
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.
Pharmacokinetics and Metabolic Stability
Metabolic Pathways
Hepatic clearance involves cytochrome P450-mediated oxidation, particularly CYP3A4/5. Introducing heterocycles (e.g., pyrazole) at the 8-position reduces intrinsic clearance:
| Compound Modification | Human CL (μL/min/mg) |
|---|---|
| Parent scaffold | 58 |
| 8-Pyrazole analog | 5.4 |
In Vivo Efficacy
In murine malaria models, the lead analog S-WJM992 achieves >90% parasite reduction at 50 mg/kg, with a half-life of ~8 hours .
Challenges and Future Directions
While dihydroquinazolinones exhibit potent antimalarial activity, challenges include:
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Metabolic instability: Requires structural tweaks to reduce CYP affinity.
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Resistance emergence: PfATP4 mutations necessitate combination therapies.
Future research should prioritize prodrug strategies and nanoparticle delivery to enhance bioavailability.
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